molecular formula C13H9N3O2 B11868627 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B11868627
M. Wt: 239.23 g/mol
InChI Key: WLGDSHKKSHYDAY-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazole fused with a pyrimidine ring. The 3-carboxylic acid group and 2-phenyl substituent are critical to its functionality. This compound serves as a versatile ligand in coordination chemistry, capable of binding metal ions via nitrogen and oxygen atoms, as demonstrated in manganese and copper complexes . Its structural rigidity and bifunctional coordination sites make it valuable in pharmaceutical research, particularly in designing bioactive molecules and metal-based therapeutics .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-11(9-5-2-1-3-6-9)15-16-8-4-7-14-12(10)16/h1-8H,(H,17,18)

InChI Key

WLGDSHKKSHYDAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=NC3=C2C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, the ethyl ester is refluxed with aqueous potassium hydroxide (KOH) at elevated temperatures (80–100°C) for 30 minutes to saponify the ester group. Subsequent acidification with hydrochloric acid (HCl) precipitates the carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate salt. Acidification protonates the salt to yield the free carboxylic acid.

Key Data:

ParameterValueSource
Yield94%
Reaction TemperatureReflux (80–100°C)
Base1 M KOH
Acidifying Agent6 M HCl

This method is favored for its high yield and simplicity but requires stringent control of pH during acidification to prevent side reactions such as decarboxylation.

Cyclocondensation of Aminopyrazoles with β-Dicarbonyl Compounds

An alternative route involves the cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl precursors (e.g., ethyl benzoylacetate). This one-pot synthesis forms the pyrazolo[1,5-a]pyrimidine core while introducing the carboxylic acid moiety.

Mechanistic Pathway

The reaction initiates with the nucleophilic attack of the aminopyrazole’s amino group on the β-keto carbonyl of ethyl benzoylacetate, forming an enamine intermediate. Intramolecular cyclization followed by aromatization yields the pyrazolo[1,5-a]pyrimidine scaffold. Oxidation or hydrolysis of the ester group to the carboxylic acid completes the synthesis.

Key Data:

ParameterValueSource
CatalystGlacial acetic acid
Reaction Time4–6 hours
TemperatureReflux (110–120°C)
Yield70–85%

This method allows modular substitution on the pyrimidine ring but requires careful selection of β-dicarbonyl precursors to avoid regioisomeric byproducts.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates, while protic solvents (e.g., ethanol) facilitate proton transfer during cyclization. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) have been reported to accelerate cyclocondensation by stabilizing transition states.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 15-minute microwave-assisted hydrolysis of the ethyl ester in ethanol-water (1:1) at 150°C achieved a 90% yield, minimizing thermal degradation.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing solvent recovery, waste management, and cost-effectiveness. Continuous flow reactors have been proposed to improve heat transfer and mixing efficiency during ester hydrolysis. Additionally, immobilized lipases are being explored as greener alternatives to alkaline hydrolysis, though yields remain suboptimal (50–60%).

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

MethodYieldPurityScalabilityCost
Ethyl Ester Hydrolysis94%>98%HighLow
Cyclocondensation85%90–95%ModerateModerate

The hydrolysis route is superior for industrial applications due to its scalability and cost-effectiveness, whereas cyclocondensation offers flexibility for structural diversification.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group at position 3 undergoes standard nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis to form esters. For example, ethyl 2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is synthesized in 85% yield using ethanol and sulfuric acid at reflux .

  • Amidation : Reacts with amines (e.g., ammonia, primary/secondary amines) via coupling agents like EDCI/HOBt to produce amides. A 94% yield was reported for the formation of 3-carboxamide derivatives under mild conditions .

Table 1: Esterification/Amidation Reaction Parameters

Reaction TypeReagent/CatalystConditionsYield
EsterificationEthanol/H₂SO₄Reflux, 4 hr85%
AmidationEDCI/HOBt, NH₃RT, 12 hr94%

Halogenation

Electrophilic halogenation occurs at position 3 via oxidative methods:

  • Iodination : Using NaI/K₂S₂O₈ in water at 80°C, 3-iodo derivatives form in 92% yield .

  • Chlorination : Phosphorus oxychloride (POCl₃) in DMF at 100°C selectively chlorinates the pyrimidine ring, achieving 78% yield .

This reactivity is attributed to the electron-deficient pyrimidine ring facilitating electrophilic substitution .

Cyclocondensation and Ring Functionalization

The compound participates in cyclocondensation with 1,3-biselectrophiles (e.g., enaminones, chalcones) to form extended heterocycles:

  • Pyrazolo[1,5-a]pyrimidine fused systems : Reacts with β-dicarbonyl compounds under K₂S₂O₈ catalysis, yielding tricyclic derivatives in >90% efficiency .

  • Mechanism : Proceeds via Michael addition of amino pyrazoles to enaminones, followed by intramolecular cyclization and oxidative halogenation (Scheme 1) .

Table 2: Cyclocondensation Optimization

SubstrateCatalystTemp (°C)Time (hr)Yield
EnaminoneK₂S₂O₈80393%
ChalconeK₂S₂O₈70488%

Hydrolysis and Decarboxylation

  • Hydrolysis of Esters : Ethyl esters hydrolyze to regenerate the carboxylic acid using NaOH/H₂O at reflux (4 hr, 74% yield) .

  • Decarboxylation : Heating above 200°C induces CO₂ loss, forming 2-phenylpyrazolo[1,5-a]pyrimidine, though this pathway is less common.

Functional Group Interconversion

  • Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group (65% yield) .

  • Oxidation : Under strong oxidants (e.g., KMnO₄), the pyrazole ring undergoes partial degradation, limiting synthetic utility .

Mechanistic Insights

The fused pyrazole-pyrimidine system directs reactivity:

  • Electrophilic substitution favors the pyrimidine ring (C-5/C-7) due to π-deficiency .

  • Nucleophilic attack targets the pyrazole ring (N-1/C-3), enabled by π-excess character .

These patterns are critical for designing derivatives with enhanced bioactivity, such as kinase inhibitors or antimicrobial agents .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.

  • Case Study : A study on MCF-7 breast cancer cells demonstrated an IC50 value of 15.0 µM, indicating effective cytotoxicity against this cell line. Similarly, A549 lung cancer cells exhibited an IC50 of 12.5 µM, showcasing the compound's potential as a lead for new anticancer agents .
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Enzymatic Inhibition

2-Phenylpyrazolo[1,5-a]pyrimidine derivatives have been identified as selective inhibitors of various enzymes, including kinases.

  • Case Study : Research indicates that these compounds can inhibit adaptor-associated kinase 1 (AAK1), which plays a crucial role in synaptic vesicle recycling and receptor-mediated endocytosis. This inhibition could lead to therapeutic applications in neurological disorders .

Peripheral Benzodiazepine Receptor Modulation

The compound has been investigated for its ability to act as a ligand for the Peripheral Benzodiazepine Receptor (PBR).

  • Case Study : A study reported the synthesis of novel 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides that exhibited high affinity for PBR and were tested for their effects on steroid biosynthesis in glioma cells .

Photophysical Properties

The pyrazolo[1,5-a]pyrimidine core is recognized for its exceptional photophysical properties, making it suitable for applications in material science.

  • Case Study : Research has highlighted the potential of these compounds as emergent fluorophores, which can be utilized in various optical applications due to their ability to form crystals with notable conformational and supramolecular phenomena .

Synthesis and Functionalization

Various synthetic pathways have been developed to enhance the structural diversity of pyrazolo[1,5-a]pyrimidine derivatives.

  • Overview : Recent advancements include modifications through aromatic substitution reactions such as nitration and halogenation, allowing for tailored properties suited to specific applications in materials science and drug development .

Summary of Applications

The applications of 2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid span a wide range of fields:

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Enzyme inhibitorsSelective inhibition of AAK1
PBR ligandsHigh affinity for PBR with effects on glioma cells
Material ScienceFluorophoresExceptional photophysical properties
Structural diversity through functionalizationEnhanced properties via synthetic modifications

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases and phosphodiesterases. By inhibiting these enzymes, the compound can disrupt various cellular signaling pathways, leading to effects such as apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to the active sites of these enzymes is a key factor in its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Position 7 Substitutions
  • This derivative (CAS: 8928448) has shown utility in fragment-based drug discovery, as noted in docking studies .
  • 7-(Thiophen-2-yl) Derivative : The thiophene ring introduces π-π stacking capabilities, which may improve binding to aromatic residues in enzymes. This compound (Vitas-M BBL039910) is used in bacterial peptide ligase targeting .
  • 7-(1-Ethyl-3-methylpyrazol-4-yl) Derivative : The bulky substituent here (e.g., MFCD04969267) could induce steric hindrance, affecting metal coordination efficiency .
Position 5 and 6 Substitutions
  • This derivative (C19H20Cl2N4O2) is explored in targeted therapies .
  • 6-Iodo Derivative (TRC-I719500-1G) : The iodine atom’s large atomic radius may disrupt crystal packing, as evidenced by its lower melting point (~128°C) compared to the parent compound (melting point ~207°C for unsubstituted analogues) .
Carboxylic Acid Isosteres
  • 2-Bromo Derivative (CAS: 1782606-79-4): Replacing the carboxylic acid with a bromine atom eliminates metal-coordination capacity but introduces a halogen bond donor site, useful in kinase inhibition studies .
  • 3-Carboxamide Derivatives: For example, 7-(2-hydroxyphenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10n) retains hydrogen-bonding capability via the amide group, maintaining bioactivity while altering solubility (65% yield, mp: 207–210°C) .

Electronic Effects of Substituents

  • Trifluoromethyl (CF3) Groups : Derivatives like 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 294194-47-1) exhibit enhanced metabolic stability due to the electron-withdrawing CF3 group, which also increases acidity (pKa ~3.5) .
  • Methyl and Ethyl Groups : Alkyl substituents (e.g., 7-(1-ethyl-3-methylpyrazol-4-yl) derivatives) improve hydrophobicity, favoring blood-brain barrier penetration but reducing aqueous solubility (e.g., <1 mg/mL in water) .

Physicochemical Properties

Compound (CAS/Example) Melting Point (°C) Solubility (mg/L) LogP Key Feature(s)
2-Phenyl-3-carboxylic acid 128–130* 1411 (water) 1.48 Bidentate ligand
7-(Thiophen-2-yl) derivative Not reported Soluble in DMSO 2.1 Antibacterial
5-Phenyl-7-CF3 derivative Not reported Low in water 3.8 Enhanced stability
6-Iodo derivative 128 352 (water) 2.5 Halogen bonding

*Estimated via EPI Suite .

Key Research Findings

  • Synthetic Accessibility : Derivatives with electron-donating groups (e.g., methyl) are synthesized in higher yields (e.g., 65–90%) compared to halogenated analogues (<50% yields) .
  • Structure-Activity Relationship (SAR) : The 3-carboxylic acid group is critical for metal coordination and bioactivity. Substitutions at position 7 modulate target selectivity, while position 5/6 modifications enhance potency .
  • Crystallographic Insights : X-ray data confirm that steric bulk at position 7 disrupts planarity, reducing π-stacking efficiency in protein binding .

Biological Activity

2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment and as an enzyme inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has shown inhibitory effects on several kinases and enzymes involved in cancer progression. For instance, it interacts with the ATP-binding site of kinases, which is crucial for their activity .
  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells and inhibit cell migration. These effects are significant in the context of tumor growth suppression .

Biological Activities

The compound has been studied for various biological activities, as summarized below:

Activity Description
Anticancer Induces apoptosis and inhibits migration in cancer cells; effective against MCF-7 cells .
Enzyme Inhibition Inhibits various kinases including EGFR and VEGFR2; potential as a multitarget inhibitor .
Neuropharmacological Investigated for its potential as a Peripheral Benzodiazepine Receptor ligand, impacting steroid biosynthesis in glioma cells .
Antimicrobial Exhibits antimicrobial properties against various pathogens.

Case Studies

Several studies have highlighted the biological efficacy of 2-Phenylpyrazolo[1,5-a]pyrimidine derivatives:

  • Cancer Cell Studies : A study demonstrated that specific derivatives significantly inhibited tumor growth in MCF-7 breast cancer models. The compounds were shown to induce DNA fragmentation and apoptosis through modulation of cell cycle progression .
  • Peripheral Benzodiazepine Receptor Binding : Another investigation focused on the synthesis of acetamides derived from this scaffold, revealing high affinity for PBR and potential implications in neuropharmacology. The binding studies suggested that structural modifications could enhance receptor selectivity and efficacy .
  • Enzymatic Activity : A recent study assessed the inhibitory effects on multiple kinases, reporting IC50 values ranging from 0.3 to 24 µM for various derivatives. Such findings underscore the compound's potential as a lead structure for developing targeted cancer therapies .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Synthesis and Functionalization : Advances in synthetic methodologies have allowed for the development of diverse derivatives with improved pharmacological profiles. These modifications often lead to enhanced anticancer activity and selectivity towards specific molecular targets .
  • Photophysical Properties : Some derivatives have been identified as effective fluorophores, indicating their utility not only in therapeutic applications but also in imaging techniques for cancer diagnostics .

Q & A

Basic: What are the standard synthetic routes for 2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl precursors. A common approach includes:

  • Cyclization : Formation of the pyrazole ring via reaction of hydrazine with enamines or ketones under controlled pH (e.g., acetic acid) .
  • Functionalization : Introduction of the phenyl group at position 2 through Suzuki-Miyaura coupling or nucleophilic substitution .
  • Carboxylation : Oxidation or hydrolysis of ester intermediates (e.g., ethyl esters) to yield the carboxylic acid moiety. Hydrothermal conditions (353 K, aqueous environment) are effective for crystallization .
    Key Considerations : Optimize reaction time and temperature to avoid side products like cyanopyrazoles or aminopyrazoles .

Basic: How is structural characterization performed for this compound?

Characterization involves:

  • X-ray Diffraction (XRD) : Determines crystal packing and coordination geometry. For example, the Cu(II) complex crystallizes in a monoclinic system (space group C2/c) with square-planar coordination (Cu–O/N bond lengths: 1.913–1.984 Å) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions. Note: Acidic protons (e.g., -OH) may not appear due to exchange broadening .
  • HRMS/LC-MS : Validates molecular weight (e.g., m/z 254.1042 for C₁₃H₁₁N₅O⁺) and purity .

Advanced: What biological activities are associated with derivatives of this compound?

Derivatives exhibit diverse bioactivities:

  • Enzyme Modulation : 5-Methyl-7-phenyl analogs act as noninhibitory chaperones for glucocerebrosidase, relevant to Gaucher disease (IC₅₀ values <10 µM) .
  • Receptor Agonism : 6-Substituted analogs (e.g., 6-[(4-chlorophenyl)methyl]-7-hydroxy-5-methyl derivatives) show potential as GPR39 agonists, with in vitro assays confirming Zn²⁺-modulated activity .
    Methodological Insight : Structure-activity relationship (SAR) studies focus on substituents at positions 5, 6, and 7. Fluorine or trifluoromethyl groups enhance metabolic stability .

Advanced: How can contradictory solubility or reactivity data be resolved?

Discrepancies often arise from:

  • Polymorphism : Different crystal forms (e.g., hydrates vs. anhydrous) alter solubility. Use XRD and thermal gravimetric analysis (TGA) to identify phases .
  • Reaction Conditions : Substituent-dependent reactivity (e.g., cyano vs. amino groups at position 6) may yield divergent products. Monitor reactions via LC-MS and adjust catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .
    Example : Hydrazine hydrate with enamines produces cyanopyrazoles under acidic conditions but aminopyrazoles in neutral media .

Advanced: What coordination chemistry is observed with transition metals?

The carboxylate and pyrimidine N atoms enable chelation:

  • Cu(II) Complexes : Synthesized via hydrothermal methods, forming square-planar geometries. Applications include catalytic oxidation studies .
  • Mn(II) Complexes : Yield octahedral coordination (e.g., diaqua-bis(pyrazolo[1,5-a]pyrimidine-3-carboxylato)-manganese) with potential magnetic properties .
    Methodology : Use molar ratios (ligand:metal = 2:1) and characterize via UV-Vis, EPR, and single-crystal XRD .

Basic: What safety protocols are essential for handling this compound?

  • Hazards : Acute toxicity (Oral Category 4), skin/eye irritation (Category 2), and respiratory sensitization (STOT SE 3) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions.
  • Waste Disposal : Segregate acidic waste and neutralize before disposal via licensed contractors .

Advanced: How can position 7 be functionalized for tailored applications?

  • Electrophilic Substitution : Introduce halogens (e.g., Br at position 6) using NBS or H₂O₂/HCl .
  • Oxidation-Reduction : Convert cyano groups to carboxylic acids via KMnO₄/NaOH or reduce esters to alcohols with NaBH₄ .
    Case Study : 6-Bromo derivatives coupled with furan-2-ylmethyl-amide yield analogs with enhanced binding to GABA receptors (in silico docking) .

Advanced: What computational methods predict biological or material properties?

  • Molecular Docking : Predict GABAA receptor binding using AutoDock Vina. Substituents at position 3 (carboxylic acid) enhance hydrogen bonding .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide material design for optoelectronic applications .

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